molecular formula C35H53N7O5 B14249619 L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- CAS No. 183746-61-4

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-

Cat. No.: B14249619
CAS No.: 183746-61-4
M. Wt: 651.8 g/mol
InChI Key: QCXKXDGNJUNIQA-IIZANFQQSA-N
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Description

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Enzymatic synthesis using lipases has also been explored for the production of amino acid esters, which can be further modified to obtain the desired peptide .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered side chains or functional groups .

Scientific Research Applications

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- stands out due to its complex structure, which allows for diverse interactions and applications. Its unique combination of amino acids provides specific properties that can be tailored for various scientific and industrial purposes .

Properties

CAS No.

183746-61-4

Molecular Formula

C35H53N7O5

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C35H53N7O5/c1-22(2)19-28(40-32(44)26(37)17-11-12-18-36)34(46)42-30(23(3)4)35(47)41-29(21-25-15-9-6-10-16-25)33(45)39-27(31(38)43)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H2,38,43)(H,39,45)(H,40,44)(H,41,47)(H,42,46)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

QCXKXDGNJUNIQA-IIZANFQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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